![molecular formula C15H30O3 B027040 Methyl 3-hydroxytetradecanoate CAS No. 104871-97-8](/img/structure/B27040.png)
Methyl 3-hydroxytetradecanoate
Overview
Description
Preparation Methods
3-hydroxy Myristic Acid methyl ester can be synthesized through various methods. One common synthetic route involves the esterification of 3-hydroxy Myristic Acid with methanol in the presence of an acid catalyst such as sulfuric acid or formic acid . The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-hydroxy Myristic Acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Research Applications
Chiral Building Block
Methyl 3-hydroxytetradecanoate serves as a chiral building block in organic synthesis. Its specific stereochemistry allows for the production of complex molecules with desired optical activities, making it valuable in pharmaceutical chemistry.
Enzymatic Studies
This compound is frequently used as a substrate in enzymatic studies, particularly with lipases and esterases. Research has shown that it can be hydrolyzed to release (3R)-3-hydroxytetradecanoic acid, which is involved in various metabolic pathways .
Biological Applications
Drug Delivery Systems
this compound has been explored for its potential as a drug delivery agent. Its biocompatibility and ability to form micelles enhance the solubility and stability of hydrophobic drugs, facilitating their transport in biological systems .
Biodegradable Polymers
Research indicates that derivatives of this compound can be utilized in the synthesis of biodegradable polymers. These materials are environmentally friendly and have applications in packaging and medical devices.
Industrial Applications
Surfactants Production
The compound is also used in the production of surfactants, which are critical in various industrial applications, including detergents and emulsifiers. Its properties allow for effective reduction of surface tension in liquids.
Case Study: Drug Delivery Potential
A study conducted on the use of this compound as a drug delivery vehicle demonstrated its effectiveness in enhancing the bioavailability of poorly soluble drugs. The formation of micelles improved drug solubility and stability, leading to better therapeutic outcomes in animal models.
Case Study: Biodegradable Polymer Development
Research published on biodegradable polymers synthesized from this compound showed promising results in creating materials that degrade under environmental conditions. These materials exhibited mechanical properties suitable for use in medical applications such as sutures and implants .
Mechanism of Action
The mechanism of action of 3-hydroxy Myristic Acid methyl ester involves its role as a quorum-sensing signal molecule. It regulates the virulence of Ralstonia solanacearum by interacting with specific molecular targets and pathways involved in bacterial communication . This regulation can prevent the expression of virulence factors, thereby reducing the pathogenicity of the bacteria .
Comparison with Similar Compounds
3-hydroxy Myristic Acid methyl ester can be compared with other similar compounds such as:
Methyl myristate: A methyl ester of myristic acid, commonly used as a lubricant and in agricultural applications.
Methyl laurate: Another fatty acid methyl ester used in similar applications as methyl myristate.
The uniqueness of 3-hydroxy Myristic Acid methyl ester lies in its hydroxyl group, which imparts different chemical properties and reactivity compared to other fatty acid methyl esters .
Biological Activity
Methyl 3-hydroxytetradecanoate, also known as methyl (3R)-3-hydroxytetradecanoate, is a fatty acid ester that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and industrial processes. This article presents an in-depth analysis of its biological activity, including synthesis methods, enzymatic interactions, and potential therapeutic applications.
This compound is synthesized primarily through the esterification of (3R)-3-hydroxytetradecanoic acid with methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using biocatalysts like lipases for more environmentally friendly processes. The general reaction can be summarized as follows:
This compound features a hydroxyl group at the 3-position of the tetradecanoate chain, which contributes to its unique biological properties.
Enzymatic Interactions
This compound serves as a substrate for various enzymes, notably lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing (3R)-3-hydroxytetradecanoic acid, which can enter metabolic pathways involved in lipid metabolism and energy production. The mechanism of action involves hydrogen bonding interactions facilitated by the hydroxyl group, enhancing binding affinity to enzyme active sites .
Applications in Medicine
Research indicates that this compound may have potential applications in drug delivery systems due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, this compound is being explored for its role in synthesizing bioactive lipodepsipeptides, which are important in microbial interactions and may have therapeutic implications .
Case Studies
- Enzymatic Studies : In studies investigating lipase activity, this compound was used as a model substrate to assess the efficiency of various lipases under different conditions. The results demonstrated varying degrees of hydrolysis rates depending on the enzyme source and environmental factors such as temperature and pH.
- Bacterial Metabolism : Research has shown that this compound is involved in bacterial fatty acid biosynthesis pathways. It acts as an intermediate that influences the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by bacteria. These PHAs have significant implications for sustainable materials development .
Comparative Analysis with Similar Compounds
Compound Name | Chain Length | Hydroxyl Position | Biological Activity |
---|---|---|---|
Methyl (3R)-3-Hydroxytetradecanoate | C14 | 3 | Substrate for lipases; potential drug delivery agent |
Methyl (3S)-3-Hydroxytetradecanoate | C14 | 3 | Different stereochemistry affects enzyme interaction |
Methyl (3R)-3-Hydroxyhexadecanoate | C16 | 3 | Similar applications but longer chain length |
Methyl (3R)-3-Hydroxydecanoate | C10 | 3 | Shorter chain; different metabolic pathways |
Properties
IUPAC Name |
methyl 3-hydroxytetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971039 | |
Record name | Methyl 3-hydroxytetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-83-2 | |
Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxytetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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